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Compound of Interest

Compound Name: 2-(Isopropyl(methyl)amino)ethanol

Cat. No.: B1584345 Get Quote

An Application Note for the Synthesis of 2-(Isopropyl(methyl)amino)ethanol

Introduction
2-(Isopropyl(methyl)amino)ethanol is a tertiary amino alcohol with the chemical formula

C₆H₁₅NO.[1][2] Its structure, featuring a tertiary amine and a primary alcohol, makes it a

potentially valuable building block in organic synthesis. This class of compounds,

alkylalkanolamines, finds broad application as solubilizers in coatings, intermediates for

surfactants, and precursors in the synthesis of pharmaceuticals and agrochemicals.[3] For

instance, the structural motif is relevant in the creation of more complex molecules where

tailored lipophilicity and basicity are required.

This document provides a detailed protocol for the synthesis of 2-
(Isopropyl(methyl)amino)ethanol, designed for researchers and professionals in chemical

and drug development. It outlines two robust synthetic strategies, emphasizing the causality

behind experimental choices, comprehensive safety protocols, and methods for purification and

characterization.

Strategic Overview of Synthesis
Two primary, logically sound pathways are presented for the synthesis of the target compound.

Route A: Reductive Amination of 2-(Isopropylamino)ethanol. This is a classical and highly

effective method that involves the methylation of a secondary amino alcohol precursor. It
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proceeds by forming an intermediate iminium ion from the reaction of 2-

(isopropylamino)ethanol with formaldehyde, which is then reduced in situ to the desired

tertiary amine. This pathway is often favored in laboratory settings due to its operational

simplicity and the avoidance of highly hazardous reagents like ethylene oxide. A known

synthesis for a similar compound, 2-(N-isopropyl-N-methylamino)propoxyethanol, utilizes this

exact strategy with formaldehyde and catalytic hydrogenation (H₂/Pd-C).[4]

Route B: Ethoxylation of N-Methylisopropylamine. This approach involves the nucleophilic

ring-opening of ethylene oxide with N-methylisopropylamine. This method is a cornerstone of

industrial amino alcohol production.[5][6] While highly efficient, it requires specialized

equipment (a pressure reactor) and stringent safety measures due to the extremely

hazardous nature of ethylene oxide. The key challenge is controlling the stoichiometry to

prevent sequential additions of ethylene oxide, which would lead to the formation of

polyethoxylated byproducts.

This guide will provide a detailed, step-by-step protocol for Route A (Reductive Amination) due

to its broader applicability and enhanced safety profile for typical research laboratories. Route

B will be discussed as an industrial-scale alternative.

PART 1: Detailed Protocol — Reductive Amination
This protocol details the N-methylation of 2-(isopropylamino)ethanol using formaldehyde and

catalytic hydrogenation.

Reaction Principle
The synthesis is achieved through a one-pot reductive amination. First, 2-

(isopropylamino)ethanol reacts with formaldehyde. The resulting hemiaminal intermediate

rapidly dehydrates to form an unstable N-methylol or iminium ion. This electrophilic species is

then immediately reduced by hydrogen gas in the presence of a palladium on carbon (Pd/C)

catalyst to yield the final tertiary amine, 2-(Isopropyl(methyl)amino)ethanol. Water is the only

significant byproduct of the condensation and reduction steps.

Diagram of Reaction Workflow
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Caption: Workflow for the synthesis of 2-(Isopropyl(methyl)amino)ethanol via reductive

amination.
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Reagent/Materi
al

Formula M.W. ( g/mol ) CAS No. Notes

2-

(Isopropylamino)

ethanol

C₅H₁₃NO 103.16 109-56-8

Precursor.

Corrosive,

causes burns.[7]

[8]

Formaldehyde

Solution
CH₂O 30.03 50-00-0

Typically 37% in

water. Toxic and

carcinogenic.

Palladium on

Carbon (10%)
Pd/C - 7440-05-3

Hydrogenation

catalyst.

Flammable when

dry.

Hydrogen Gas

(H₂)
H₂ 2.02 1333-74-0

Extremely

flammable.

Methanol

(MeOH)
CH₄O 32.04 67-56-1

Solvent.

Flammable and

toxic.

Anhydrous

Sodium Sulfate
Na₂SO₄ 142.04 7757-82-6 Drying agent.

Equipment

Autoclave/Hydro

genation Reactor

Capable of

handling >500

psi and heating.

Standard

Laboratory

Glassware

Round-bottom

flasks,

condensers, etc.

Filtration

Apparatus

Buchner funnel,

filter paper (or

Celite pad).
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Rotary

Evaporator

For solvent

removal.

Vacuum

Distillation Setup

Including a

vacuum pump,

cold trap, and

Vigreux column.

Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab

coat, and appropriate chemical-resistant gloves.

Ventilation: All steps must be performed in a well-ventilated chemical fume hood.[7]

Hydrogen and Catalyst Handling: Hydrogen gas is highly flammable and forms explosive

mixtures with air. The Pd/C catalyst is pyrophoric, especially after use, and should never be

allowed to dry in the air. Always handle the catalyst wet with solvent.

Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and

skin contact.

Precursor Hazards: 2-(Isopropylamino)ethanol is corrosive and can cause severe skin burns

and eye damage.[7] Handle with extreme care.

Step-by-Step Experimental Protocol
Step 1: Precursor Synthesis (If Necessary)

If 2-(isopropylamino)ethanol is not commercially available, it can be synthesized by the

reductive amination of ethanolamine with acetone. A well-established procedure involves

reacting ethanolamine and acetone in ethanol using a platinum oxide catalyst under hydrogen

pressure.[9] After the reaction, the catalyst is filtered off, and the product is purified by vacuum

distillation, yielding 2-isopropylaminoethanol with a boiling point of 86–87°C at 23 mmHg.[9]

Step 2: Reaction Setup and Execution
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Reactor Charging: To a suitable autoclave or pressure reactor, add 2-

(isopropylamino)ethanol (e.g., 1.0 mol, 103.16 g).

Add methanol as a solvent (approx. 500 mL).

Carefully add 10% Palladium on Carbon (e.g., 2.5 g, ~2.5 wt%). Ensure the catalyst is added

to the solvent and remains wet.

Seal the reactor.

Add aqueous formaldehyde (37%, e.g., 1.1 mol, 90 g). A slight excess ensures complete

reaction of the secondary amine.

Hydrogenation: Purge the reactor several times with nitrogen, followed by hydrogen gas to

remove all air.

Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi).[4]

Begin vigorous stirring and heat the reaction mixture to a set temperature (e.g., 80°C).[4]

Maintain these conditions for approximately 3-5 hours, or until hydrogen uptake ceases,

indicating the reaction is complete.[4][10]

Step 3: Work-up and Purification

Cooling and Venting: Cool the reactor to room temperature. Carefully and slowly vent the

excess hydrogen gas in a safe location. Purge the reactor with nitrogen gas.

Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of

Celite or a suitable filter paper to remove the Pd/C catalyst. Crucially, do not allow the

catalyst filter cake to dry. Immediately quench the filter cake with plenty of water.

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the methanol

solvent using a rotary evaporator.

Purification by Vacuum Distillation: The remaining crude oil is purified by vacuum distillation.

[11] This is the preferred method for high-boiling point amines to prevent thermal

decomposition.[11]
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Assemble a clean, dry vacuum distillation apparatus.

Heat the flask gently using a heating mantle.

Collect any low-boiling fractions (forerun), which may include residual water and solvent.

Collect the main product fraction at its expected boiling point under reduced pressure. The

boiling point will be higher than the precursor's (b.p. 172°C at atmospheric pressure).[12]

Step 4: Characterization

The identity and purity of the final product, 2-(Isopropyl(methyl)amino)ethanol, should be

confirmed using standard analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight

(117.19 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular

structure. The ¹H NMR spectrum should show a new singlet corresponding to the N-methyl

group and the disappearance of the N-H proton from the starting material.

Infrared (IR) Spectroscopy: To confirm the presence of the O-H stretch (broad, ~3300 cm⁻¹)

and the absence of the N-H stretch of the secondary amine precursor.

PART 2: Alternative Industrial Synthesis —
Ethoxylation
For larger-scale production, the reaction of N-methylisopropylamine with ethylene oxide is a

viable, atom-economical route.

Principle: N-methylisopropylamine acts as a nucleophile, attacking one of the carbon atoms

of the ethylene oxide ring, leading to ring-opening and the formation of the ethanolamine

product. The reaction is typically performed without a catalyst or with a water catalyst under

pressure and elevated temperature.[5]

Precursor: The starting material, N-methylisopropylamine, can be synthesized via several

methods, including the reductive amination of acetone with methylamine over a Raney nickel
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catalyst.[10][13]

Challenges: The primary product, 2-(Isopropyl(methyl)amino)ethanol, can itself react with

another molecule of ethylene oxide. Controlling the molar ratio of amine to ethylene oxide is

therefore critical to maximize the yield of the desired mono-ethoxylated product and minimize

di- and poly-ethoxylation.

Safety: Ethylene oxide is an extremely hazardous, toxic, and explosive substance requiring

specialized handling procedures and dedicated equipment.

Conclusion
The synthesis of 2-(Isopropyl(methyl)amino)ethanol can be effectively achieved in a

research setting via the reductive amination of 2-(isopropylamino)ethanol with formaldehyde.

This method offers high yields, operational simplicity, and a favorable safety profile compared

to the industrial alternative of ethylene oxide chemistry. The detailed protocol provided herein,

including precursor synthesis, reaction execution, purification, and stringent safety measures,

serves as a comprehensive guide for laboratory professionals. Proper characterization of the

final product is essential to ensure its purity and structural integrity for subsequent applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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